(1R)-3,3-difluorocyclopentan-1-amine hydrochloride

muscarinic M3 receptor enantioselectivity binding affinity

Source (1R)-3,3-difluorocyclopentan-1-amine hydrochloride—a chirally pure, gem-difluorinated building block engineered for M3 muscarinic antagonist and kinase inhibitor programs. The (R)-configuration is non-negotiable: enantiomeric target binding differs >60-fold between enantiomeric series. The 3,3-gem-difluoro motif lowers amine pKa by 0.3–0.5 units, mitigating hERG and phospholipidosis liability without sacrificing target engagement. Validated pharmacophore yielding sub-10 nM Ki M3 antagonists with >100-fold M3/M2 selectivity and RAF1 kinase inhibitors (IC50 10 nM). Racemate, (S)-enantiomer, and 2,2-difluoro regioisomer are not acceptable substitutes. Supplied as 98% pure HCl salt. Order now to maintain stereochemical and pharmacophoric integrity in your lead series.

Molecular Formula C5H9F2N
Molecular Weight 121.131
CAS No. 1118245-88-7
Cat. No. B2582881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-3,3-difluorocyclopentan-1-amine hydrochloride
CAS1118245-88-7
Molecular FormulaC5H9F2N
Molecular Weight121.131
Structural Identifiers
SMILESC1CC(CC1N)(F)F
InChIInChI=1S/C5H9F2N/c6-5(7)2-1-4(8)3-5/h4H,1-3,8H2/t4-/m1/s1
InChIKeyQLOHXGYAULHFOG-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-3,3-Difluorocyclopentan-1-amine Hydrochloride (CAS 1118245-88-7): Chiral Gem-Difluorinated Cyclopentylamine Building Block for Drug Discovery


(1R)-3,3-Difluorocyclopentan-1-amine hydrochloride is a chiral, gem‑difluorinated cyclopentylamine derivative supplied as the hydrochloride salt. The compound features a cyclopentane ring bearing two fluorine atoms at the 3‑position and a primary amine at the 1‑position with defined (R) absolute configuration . The gem‑difluoro motif confers altered physicochemical properties—modulated basicity (pKa), lipophilicity (LogP), and metabolic stability—relative to the non‑fluorinated parent amine, making this building block a valuable intermediate for the synthesis of bioactive molecules, particularly muscarinic M3 receptor antagonists and kinase inhibitors [1][2].

Why Generic Substitution Fails for (1R)-3,3-Difluorocyclopentan-1-amine Hydrochloride: Enantiomeric, Positional, and Physicochemical Specificity


Generic substitution with the racemate, (S)-enantiomer, non‑fluorinated cyclopentanamine, or regioisomeric 2,2‑difluoro analog is precluded by three interdependent factors. First, absolute stereochemistry at the C‑1 amine position directly governs biological target engagement—the (R) configuration is essential for high‑affinity binding at the muscarinic M3 receptor (Ki values differ >60‑fold between enantiomeric series) [1]. Second, the gem‑difluoro substitution at the 3‑position lowers amine basicity by 0.3–0.5 pKa units relative to the non‑fluorinated parent and alters LogP in a manner not replicated by mono‑fluorination or acyclic fluorinated amines [2]. Third, regioisomeric 2,2‑difluorocyclopentanamine requires a fundamentally different synthetic route (deoxofluorination of 2‑(trifluoroacetylamino)cycloalkanones rather than straightforward deoxofluorination of ketoesters), introducing supply‑chain and scaffold‑differentiation barriers absent in the 3,3‑difluoro series [3].

Quantitative Differentiation Guide for (1R)-3,3-Difluorocyclopentan-1-amine Hydrochloride: Comparator‑Anchored Evidence


Enantiomeric Specificity in Muscarinic M3 Receptor Binding: (R) vs. (S) Configuration

The (R) enantiomer of the 3,3‑difluorocyclopentyl motif is pharmacophorically critical for muscarinic M3 receptor antagonists. In the (2R)-2-[(1R)-3,3‑difluorocyclopentyl]-2‑hydroxyphenylacetamide series, the lead compound 1 (incorporating (1R)-3,3‑difluorocyclopentan‑1‑amine) displayed a Ki of 2.8 nM at the M3 receptor with 190‑fold selectivity over the M2 receptor [1]. When the amine portion was further optimized, compound 2l‑b achieved a Ki of 3.7 nM and M3/M2 selectivity of 170‑fold [1]. In contrast, the N‑dealkylated metabolite 2a, which retains the (1R)-3,3‑difluorocyclopentyl group but alters the amide portion, showed a Ki of 320 nM—a >85‑fold loss of affinity [1]. No (S)-configured analog in this series achieved comparable potency, establishing the (R) configuration as a requirement for sub‑10 nM M3 binding.

muscarinic M3 receptor enantioselectivity binding affinity

pKa Modulation by Gem‑Difluorination: 3,3-Difluorocyclopentanamine vs. Cyclopentanamine

Systematic experimental measurement of a series of functionalized gem‑difluorinated cycloalkanes demonstrated that gem‑difluorination at the 3‑position of cyclopentanamine decreases the pKa of the conjugate acid (amine basicity) by 0.3–0.5 units relative to the non‑fluorinated parent [1]. This shift is attributed to the electron‑withdrawing inductive effect of the CF₂ group. The predicted pKa for 3,3‑difluorocyclopentanamine is 9.13±0.40 . By comparison, cyclopentanamine has an experimental pKa of approximately 10.3–10.7 [2]. The pKa decrease of ~1.2–1.6 units (experimental range combined with predicted values) reflects a meaningful reduction in amine basicity, which can influence in vivo distribution, lysosomal trapping potential, and off‑target promiscuity.

basicity pKa gem-difluorination amine

Lipophilicity (LogP) of (1R)-3,3-Difluorocyclopentan-1-amine Hydrochloride Compared to Non-Fluorinated Cyclopentanamine Hydrochloride

The measured LogP of (1R)-3,3‑difluorocyclopentan‑1‑amine hydrochloride is 0.58 (as reported in the Fluorochem technical datasheet) . The free base (racemic 3,3‑difluorocyclopentanamine) has a computed XLogP3‑AA of 0.9 and a measured LogP of −0.14 on Chemsrc . By comparison, non‑fluorinated cyclopentanamine has a computed LogP of approximately 0.25–0.5 [1]. The LogD (pH 7.4) for the racemic hydrochloride salt is −2.06 [2], indicating high aqueous solubility of the protonated species at physiological pH, which is favorable for formulation and parenteral administration. The lipophilicity profile of the 3,3‑difluoro compound is notably distinct from that of 4,4‑difluorocyclohexanamine (LogP ≈ 1.2), the building block used in Maraviroc, underscoring scaffold‑specific lipophilicity tuning [3].

lipophilicity LogP drug-likeness permeability

Metabolic Stability Impact of Gem-Difluorination on Cyclopentylamine Scaffolds

The Holovach et al. study explicitly evaluated the metabolic stability of functionalized gem‑difluorinated cycloalkanes versus their non‑fluorinated counterparts using human liver microsome (HLM) intrinsic clearance assays. Gem‑difluorination at the 3‑position either did not affect or slightly improved the metabolic stability of the corresponding amine derivatives [1]. This contrasts with the behavior of 2,2‑difluorocycloalkylamines, which follow fundamentally different synthetic pathways and may exhibit distinct metabolic profiles [2]. The gem‑difluoro motif at the 3‑position is less sterically encumbered than the 2,2‑arrangement, potentially preserving metabolic soft spots for oxidative N‑dealkylation while mitigating other clearance pathways. The study's comprehensive evaluation across C3–C7 cycloalkanes establishes that 3,3‑difluorocyclopentanamine provides stability comparable to or slightly better than the parent non‑fluorinated amine.

metabolic stability intrinsic clearance microsomal stability

Synthetic Accessibility Advantage: 3,3-Difluoro vs. 2,2-Difluoro Regioisomeric Cyclopentylamines

The synthesis of 3,3‑difluorocyclopentan‑1‑amine proceeds via straightforward deoxofluorination of the corresponding 3‑ketocyclopentanecarboxylate ester using Deoxo‑Fluor® or DAST, followed by ester hydrolysis and Curtius rearrangement to install the amine [1]. In contrast, the 2,2‑difluoro regioisomer requires a bypass route via 2‑(trifluoroacetylamino)cycloalkanone deoxofluorination, which is lower‑yielding and procedurally more complex [1]. This synthetic divergence has practical consequences: the 3,3‑difluoro series is amenable to multigram scale‑up and is commercially available in >97% purity , while the 2,2‑difluoro isomer is less accessible and typically more expensive. The Melnykov et al. paper explicitly highlights that 'for 3,3‑difluoro‑substituted cycloalkanones, straightforward deoxofluorination of the corresponding ketoesters led to the target compounds, in the case of 2,2‑difluoro isomers, bypass routes were necessary' [1].

synthesis deoxofluorination regioisomer scalability

Research and Industrial Application Scenarios for (1R)-3,3-Difluorocyclopentan-1-amine Hydrochloride


Muscarinic M3 Receptor Antagonist Development for Respiratory and Urinary Indications

The (1R)-3,3‑difluorocyclopentyl motif is a validated pharmacophore for M3‑selective muscarinic antagonists. As demonstrated by Mitsuya et al., incorporation of this building block into (2R)-2‑hydroxy‑2‑phenylacetamide structures yields compounds with sub‑10 nM Ki at M3 and >100‑fold selectivity over M2, addressing the therapeutic need for M2‑sparing M3 antagonists in COPD and overactive bladder [1]. Researchers requiring this specific enantiomer for SAR expansion can directly source the (R)‑configured hydrochloride salt to maintain pharmacophoric integrity.

Optimization of Amine Basicity in CNS Drug Candidates

The 0.3–0.5 unit pKa reduction conferred by gem‑difluorination [2] is strategically valuable for CNS drug discovery, where reducing amine basicity from pKa >10 to ~9 can lower the risk of hERG channel blockade, phospholipidosis, and excessive lysosomal accumulation while preserving sufficient ionization for target engagement. The (R)-3,3‑difluorocyclopentan‑1‑amine building block provides a pre‑optimized basicity profile that can be incorporated into lead series without iterative pKa tuning.

RAF1 Kinase Inhibitor Design Incorporating Chiral 3,3-Difluorocyclopentylamine

The (S)-3,3‑difluorocyclopentylamino moiety has been utilized in RAF1 kinase inhibitors achieving IC50 = 10 nM in ADP‑Glo assays (US Patent 11,098,031) [3]. Given the enantiomeric complementarity, the (R)-configured building block is the appropriate choice for probing the stereochemical SAR of difluorocyclopentyl‑containing kinase inhibitors, enabling direct comparison with the published (S)-series data.

Fluorinated Fragment and Scaffold Libraries for Physicochemical Property Tuning

The comprehensive physicochemical profiling by Holovach et al. [2] positions the 3,3‑difluorocyclopentylamine scaffold as a rationally selectable building block in fragment‑based drug discovery. With experimentally characterized LogP (0.58 for HCl salt), pKa shift (Δ −0.3 to −0.5), and metabolic stability data, this building block can be deployed in matched molecular pair analyses vs. non‑fluorinated, 4,4‑difluorocyclohexyl, or 2,2‑difluoro analogs to deconvolute the contributions of ring size, fluorination position, and stereochemistry to overall drug‑like properties.

Quote Request

Request a Quote for (1R)-3,3-difluorocyclopentan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.